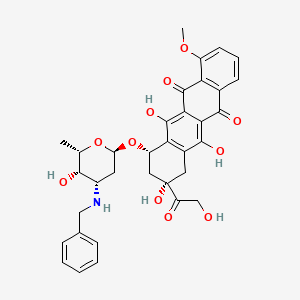

N-Benzyladriamycin

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H35NO11 |

|---|---|

Molecular Weight |

633.6 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C34H35NO11/c1-16-29(38)20(35-14-17-7-4-3-5-8-17)11-24(45-16)46-22-13-34(43,23(37)15-36)12-19-26(22)33(42)28-27(31(19)40)30(39)18-9-6-10-21(44-2)25(18)32(28)41/h3-10,16,20,22,24,29,35-36,38,40,42-43H,11-15H2,1-2H3/t16-,20-,22-,24-,29+,34-/m0/s1 |

InChI Key |

XMCYNHRPENWNFK-LKFFLYECSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CC=CC=C6)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CC=CC=C6)O |

Synonyms |

AD 288 AD 288 hydrochloride AD-288 N-benzyladriamycin |

Origin of Product |

United States |

Synthetic Strategies and Structural Modifications of N Benzyladriamycin Analogues

Derivatization at the N-Position and its Impact on Biological Activity

Modification at the 3'-amino group of the daunosamine (B1196630) sugar is a critical strategy in the development of novel anthracycline analogues. The nature of the substituent at this N-position can profoundly influence the compound's biological activity, including its mechanism of action and its ability to overcome drug resistance. researchgate.netnih.gov

The introduction of an N-benzyl group, creating N-benzyladriamycin (AD 288), is a key modification that increases the lipophilicity and cell-penetrating capacity of the molecule. oncotarget.com This alteration is part of a broader strategy of N-alkylation. Studies have categorized doxorubicin (B1662922) analogues into groups based on the 3'-N substitution: N-unsubstituted, N-acyl, and N-alkyl. nih.gov The N-alkyl analogues, such as this compound, exhibit different biological properties compared to the parent compound, adriamycin (doxorubicin). nih.gov For instance, N-alkylation of the sugar moiety has been shown to significantly reduce or eliminate the mutagenic activity observed in some parent anthracyclines. researchgate.net

The structure-activity relationship is highly dependent on the specifics of the N-substituent. Research on various N-substituted analogues has shown that the chain length of the substituent and its ability to form cyclic carbinolamine intermediates are crucial determinants of biological potency. nih.gov Analogues designed to form 5- or 6-membered ring carbinolamines after hydrolysis were found to be the most potent. nih.gov Conversely, an N-methyl derivative that could not form such a cyclic intermediate was two orders of magnitude less potent. nih.gov These findings underscore that substitutions at the 3'-N position can fundamentally alter the drug's interaction with its cellular targets, potentially shifting the mechanism away from DNA intercalation and topoisomerase II (topo-II) inhibition, which are characteristic of doxorubicin. researchgate.netnih.gov While doxorubicin stabilizes DNA against acid-induced denaturation, N-alkyl derivatives like this compound tend to increase DNA denaturability. nih.gov

Elaboration at the 14-Position via Esterification

Another pivotal site for structural modification is the C-14 position of the aglycone. Esterification at this position, particularly in combination with N-position derivatization, has led to the creation of compounds with unique pharmacological profiles, such as this compound-14-valerate (AD 198).

This compound-14-valerate (AD 198), also known as benzarubicin, and this compound-14-pivalate (AD 445), also known as pivarubicin, are two significant analogues synthesized through esterification at the 14-position. justia.comresearchgate.net Pivarubicin was specifically designed as a more chemically stable congener of benzarubicin. justia.comnih.gov The key difference lies in the esterified group: AD 198 features a straight-chain 5-carbon valerate (B167501) moiety, while AD 445 has a tertiary trimethyl (pivalate) group. researchgate.net This pivalate (B1233124) moiety provides steric hindrance that shields the ester linkage from hydrolysis. justia.comresearchgate.net This increased stability is a crucial characteristic, as the 14-O-acyl side chain is essential for the novel mechanism of action associated with these compounds, which involves targeting protein kinase C (PKC). nih.gov

The length and structure of the 14-O-acyl chain are critical determinants of the biological activity of N-benzylated adriamycin analogues. nih.gov Research indicates that increasing the acyl chain length correlates with an enhanced ability to circumvent cellular drug resistance mechanisms. nih.gov

Studies using a series of N-benzylated adriamycin congeners with 14-O-acyl substitutions of varying carbon lengths have shown that a linear five-carbon valerate substitution is the minimum length required to effectively bypass resistance mediated by P-glycoprotein and to avoid inhibition of topoisomerase II activity. researchgate.netnih.gov Elongating the 14-O-acyl chain progressively improves the circumvention of anti-apoptotic proteins like Bcl-2. nih.gov For instance, the 5-carbon pivalate substitution in AD 445 and the valerate in AD 198 enable the rapid circumvention of Bcl-2's anti-apoptotic function. nih.gov This effect appears to correlate with the ability of these longer-chain analogues to modulate PKC activity. nih.gov

| Compound | 14-O-Acyl Substituent | Key Biological Characteristic | Reference |

|---|---|---|---|

| AD 442 | Acetate (2 carbons) | Cytotoxicity impaired by Bcl-2 expression. | nih.gov |

| AD 198 | Valerate (5 carbons) | Circumvents P-glycoprotein resistance and Bcl-2 anti-apoptotic activity. Minimum length for this effect. | researchgate.netnih.govnih.gov |

| AD 445 | Pivalate (5 carbons, branched) | Rapidly circumvents Bcl-2 anti-apoptotic activity; more resistant to hydrolysis than AD 198. | nih.govjustia.comnih.gov |

Synthesis of 14-Valerate and 14-Pivalate Derivatives

Biotransformation Pathways and Metabolite Formation

This compound-14-valerate (AD 198) is susceptible to systemic hydrolysis of its 14-O-valerate moiety. researchgate.netnih.gov This cleavage, which can be both enzymatic and non-enzymatic, results in the formation of its principal metabolite, this compound (AD 288). justia.comnih.gov The lability of this ester bond is a significant pharmacological feature. After 8 hours of uptake into cells, approximately 50% of AD 198 is biotransformed into AD 288. nih.gov In contrast, the pivalate analogue, AD 445, is much more resistant to this hydrolysis due to steric hindrance, with less than 10% being converted to AD 288 over a similar period. justia.comnih.gov

The biotransformation of AD 198 to AD 288 has significant biological consequences because the two compounds have distinct mechanisms of action. justia.com AD 198 and its stable analogue AD 445 exert their effects primarily by interacting with protein kinase C (PKC), a mechanism that allows them to circumvent multiple forms of drug resistance. justia.comnih.gov

| Compound | Primary Cellular Target/Mechanism | Stability/Metabolism | Reference |

|---|---|---|---|

| This compound-14-valerate (AD 198) | Protein Kinase C (PKC) activation | Labile; ~50% hydrolyzes to AD 288 in 8 hours. | justia.comnih.govnih.gov |

| This compound-14-pivalate (AD 445) | Protein Kinase C (PKC) activation | Resistant to hydrolysis; <10% converts to AD 288. | justia.comnih.gov |

| This compound (AD 288) | Topoisomerase II catalytic inhibition | Metabolite of AD 198. | justia.comnih.govnih.gov |

Molecular Mechanisms of Action of N Benzyladriamycin and Its Analogues

Topoisomerase II Catalytic Inhibition by N-Benzyladriamycin (AD 288)

This compound (identified as AD 288 in these studies) demonstrates a mechanism of action against topoisomerase II that is fundamentally different from that of doxorubicin (B1662922). nih.govpatsnap.com Doxorubicin acts as a "topoisomerase II poison," stabilizing the covalent complex formed between the enzyme and DNA, which leads to double-strand breaks. nih.govpatsnap.com In stark contrast, this compound (AD 288) is a catalytic inhibitor of topoisomerase II. nih.govpatsnap.comgoogle.com

AD 288 prevents the enzyme from carrying out its catalytic function without trapping it in a cleavable complex with DNA. nih.govpatsnap.com It inhibits the topoisomerase II-catalyzed decatenation of kinetoplast DNA at concentrations comparable to doxorubicin, yet it does not stimulate DNA cleavage. nih.gov The proposed mechanism for this catalytic inhibition is related to AD 288's properties as a potent DNA intercalator. By inserting itself into the DNA, it is believed to prohibit the initial non-covalent binding of topoisomerase II to its DNA substrate, thereby preventing the enzyme from accessing its binding sites and initiating its catalytic cycle. nih.govpatsnap.com

Furthermore, AD 288 can inhibit the formation of cleavable complexes induced by other topoisomerase poisons like etoposide. nih.gov Significantly, cancer cells that have developed resistance to doxorubicin or teniposide (B1684490) through reduced topoisomerase II activity remain sensitive to AD 288. nih.govpatsnap.com This suggests that the mechanism of catalytic inhibition can circumvent certain forms of drug resistance. nih.gov These findings underscore how specific chemical substitutions on the aminosugar of doxorubicin can fundamentally alter its interaction with topoisomerase II, shifting its function from a poison to a catalytic inhibitor. nih.govpatsnap.com

Table 2: Comparison of Topoisomerase II Interaction

| Feature | Doxorubicin (Parent Compound) | This compound (AD 288) | Reference(s) |

|---|---|---|---|

| Mechanism | Topoisomerase II Poison | Topoisomerase II Catalytic Inhibitor | nih.gov, patsnap.com |

| Effect on Cleavable Complex | Stabilizes | Does not stabilize; inhibits formation | nih.gov, patsnap.com |

| Primary Action | Stimulates DNA cleavage | Prevents enzyme activity on DNA | nih.gov |

| Basis of Inhibition | Traps enzyme-DNA intermediate | Prevents initial enzyme-DNA binding | nih.gov, patsnap.com |

Distinction from DNA Intercalation and Topoisomerase II Stabilizing Agents (e.g., Doxorubicin)

A primary distinction of this compound and its derivatives, such as this compound-14-valerate (AD 198), from doxorubicin lies in their interaction with DNA. Doxorubicin is well-known to exert its antitumor effects by intercalating into the DNA double helix and stabilizing the topoisomerase II-DNA cleavable complex. nih.govaacrjournals.orgdovepress.comnih.gov This action prevents the resealing of the DNA double helix, leading to DNA strand breaks and the induction of apoptosis. dovepress.com

In stark contrast, this compound and its analogue AD 198 are characterized by their weak binding to DNA and are considered poor inhibitors of topoisomerase II. nih.govacs.orgresearchgate.netnih.gov This fundamental difference in mechanism suggests that the cytotoxic activity of this compound is not primarily dependent on direct DNA damage through intercalation or stabilization of topoisomerase II complexes. aacrjournals.orgresearchgate.net Instead of targeting the cell nucleus, these compounds, like AD 198, tend to localize in the cytoplasm. aacrjournals.orgresearchgate.net This cytoplasmic action is a key feature that allows them to circumvent common mechanisms of drug resistance associated with nuclear-targeted agents. acs.orgresearchgate.net

Prevention of Topoisomerase II Activity on DNA

While this compound is a poor stabilizer of the topoisomerase II-DNA complex, its metabolite, this compound (AD 288), acts as a catalytic inhibitor of the enzyme. nih.gov Unlike doxorubicin, which traps the enzyme in a complex with DNA, AD 288 prevents topoisomerase II from carrying out its function on DNA altogether. nih.gov Research indicates that AD 288 inhibits the initial, non-covalent binding of topoisomerase II to DNA. nih.gov By doing so, it effectively prohibits the enzyme from accessing its DNA binding sites, thereby inhibiting its catalytic cycle, which includes processes like the decatenation of linked DNA networks. nih.gov

Interestingly, AD 288 can inhibit the formation of cleavable complexes induced by other agents, such as etoposide, in a concentration-dependent manner. nih.gov This mode of catalytic inhibition allows this compound to remain effective against cancer cells that have developed resistance to traditional topoisomerase II poisons like doxorubicin through reduced enzyme activity. nih.gov

Table 1: Comparative Mechanisms of Doxorubicin and this compound Analogues

| Feature | Doxorubicin (DOX) | This compound (AD 288) / this compound-14-valerate (AD 198) |

| Primary Cellular Target | Nuclear DNA | Cytoplasmic targets (e.g., Protein Kinase C) aacrjournals.orgresearchgate.net |

| DNA Intercalation | Strong intercalator aacrjournals.orgresearchgate.net | Weak intercalator / binds weakly to DNA aacrjournals.orgacs.orgresearchgate.net |

| Topoisomerase II Interaction | Stabilizes enzyme-DNA cleavable complex (Poison) nih.govdovepress.com | Catalytic inhibitor; prevents enzyme binding to DNA nih.gov |

| Induction of DNA Cleavage | Stimulates double-stranded DNA scission nih.gov | Does not stimulate topoisomerase II-mediated DNA cleavage nih.gov |

Mechanisms of Apoptosis Induction

This compound and its analogues are potent inducers of apoptosis, the process of programmed cell death. aacrjournals.orgnih.gov The pathways activated by these compounds, however, diverge significantly from those triggered by traditional DNA-damaging agents.

Mitochondrial-Dependent Apoptosis Pathway Activation

The apoptotic cascade initiated by this compound analogues, particularly AD 198, is predominantly mediated through the mitochondrial-dependent pathway. nih.govresearchgate.netaacrjournals.orgnih.gov This involves a series of events centered on the mitochondria, which ultimately leads to the activation of the cell's execution machinery. A key aspect of this mechanism is its ability to bypass the anti-apoptotic functions of proteins like Bcl-2, which typically confer resistance to conventional chemotherapeutics. nih.govaacrjournals.orgnih.gov

A critical early event in the apoptotic process induced by this compound-14-valerate (AD 198) is the disruption of the mitochondrial membrane potential (ΔΨm), known as mitochondrial depolarization. nih.govresearchgate.netaacrjournals.org This event is triggered rapidly following exposure to the compound. aacrjournals.org The depolarization is a result of the activation of protein kinase C-delta (PKC-δ) holoenzyme, which can then act on the mitochondria. aacrjournals.orgplos.org Notably, this process occurs independently of the mitochondrial permeability transition pore (PTPC) opening and is not reliant on calcium influx across the mitochondrial membrane. researchgate.netplos.org

Following mitochondrial depolarization, cytochrome c is released from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.netaacrjournals.orgplos.org This release is a pivotal step in the mitochondrial apoptotic pathway. In studies with AD 198, cytochrome c release has been observed within as little as one hour of treatment in various cell lines. aacrjournals.orgnih.gov The release of cytochrome c from the mitochondria into the cytoplasm serves as a signal that commits the cell to apoptosis.

The release of cytosolic cytochrome c initiates the formation of the apoptosome, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Caspases are the primary executioners of apoptosis. thermofisher.com this compound analogues have been shown to be effective activators of this cascade. dovepress.comresearchgate.net

Specifically, the activation of downstream effector caspases, such as caspase-3 and caspase-7, is a hallmark of this compound-induced apoptosis. aacrjournals.orgthermofisher.comresearchgate.net The activation of caspase-3, for instance, has been detected within two hours of AD 198 treatment. aacrjournals.org Activated caspase-3 and caspase-7 are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the systematic dismantling of the cell and the morphological changes characteristic of apoptosis. dovepress.comaacrjournals.orgnih.govresearchgate.net

Table 2: Key Events in this compound-Induced Mitochondrial Apoptosis

| Apoptotic Event | Description | Key Molecules Involved |

| Mitochondrial Depolarization | Loss of the electrochemical gradient across the inner mitochondrial membrane. researchgate.netaacrjournals.org | Protein Kinase C-delta (PKC-δ) aacrjournals.orgplos.org |

| Cytochrome c Release | Translocation of cytochrome c from the mitochondria to the cytosol. researchgate.netaacrjournals.org | Cytochrome c aacrjournals.org |

| Caspase Activation | Sequential activation of executioner caspases following cytochrome c release. aacrjournals.orgnih.gov | Caspase-3, Caspase-7 aacrjournals.orgresearchgate.net |

| Substrate Cleavage | Proteolytic cleavage of key cellular proteins by activated caspases, leading to cell death. aacrjournals.orgresearchgate.net | Poly(ADP-ribose) polymerase (PARP) aacrjournals.orgresearchgate.net |

Poly(ADP-ribose) Polymerase (PARP) Cleavage

This compound and its analogues, particularly this compound-14-valerate (AD 198), trigger apoptosis through signaling cascades that culminate in the activation of executioner caspases. A key substrate for these caspases, such as caspase-3 and caspase-7, is the nuclear enzyme Poly(ADP-ribose) Polymerase (PARP). mesoscale.comresearchgate.net The cleavage of PARP is a well-established hallmark of apoptosis. researchgate.net Upon activation, caspases cleave the 113 kDa PARP protein into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain. mesoscale.comresearchgate.net This cleavage renders PARP inactive, preventing its crucial role in DNA repair and ultimately promoting the apoptotic process. mesoscale.com

Research demonstrates that treatment with AD 198 leads to significant PARP cleavage across various cancer cell lines. In myeloid cells, exposure to AD 198 results in detectable PARP cleavage within one hour, following the release of cytochrome c from the mitochondria and the activation of caspase-3. aacrjournals.orgnih.gov Studies comparing AD 198 to its parent compound, Doxorubicin (DOX), have shown that AD 198 can be a more potent inducer of PARP cleavage. For instance, in canine transitional cell carcinoma (K9TCC) and osteosarcoma (K9OSA) cell lines, treatment with AD 198 resulted in a more significant increase in cleaved PARP compared to DOX treatment. dovepress.comnih.gov Specifically, densitometry analysis revealed up to a four-fold increase in PARP cleavage in K9OSA cells treated with AD 198. dovepress.comnih.gov

However, the extent of PARP cleavage can be cell-type dependent. In certain human bladder cancer cell lines (T24 and UMUC3), while both AD 198 and DOX induced PARP cleavage, DOX was found to be a significantly more potent inducer. scienceopen.com The apoptotic cascade leading to PARP cleavage is also influenced by other cellular factors, such as p53 status, which is discussed in a later section. oncotarget.comnih.gov Furthermore, in a cardioprotective context, co-treatment with low levels of AD 198 was found to reduce the amount of DOX-induced PARP cleavage in cardiac tissue, suggesting a modulation of apoptosis. nih.gov

Table 1: Effect of this compound (AD 198) on PARP Cleavage in Various Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Observed Effect on PARP Cleavage | Source |

|---|---|---|---|---|

| 32D.3 | Murine Myeloid Leukemia | 5 µM AD 198 | Cleavage observed after 1 hour of exposure. | aacrjournals.orgnih.gov |

| K9TCC#2-Dakota | Canine Transitional Cell Carcinoma | AD 198 | Up to threefold increase in cleaved PARP. Statistically significant increase compared to DOX. | dovepress.comnih.gov |

| K9OSA#1-Zoe | Canine Osteosarcoma | AD 198 | Up to fourfold increase in cleaved PARP. Statistically significant increase compared to DOX. | dovepress.comnih.gov |

| RT4 (wt-p53) | Human Bladder Cancer | 1 µM AD 198 | Increased PARP cleavage. | oncotarget.com |

| SW780 (wt-p53) | Human Bladder Cancer | 1 µM AD 198 | Increased PARP cleavage. | oncotarget.com |

| 5637 (mt-p53) | Human Bladder Cancer | 1 µM AD 198 | Increased PARP cleavage. | oncotarget.com |

Overriding Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-Xl)

A significant feature of this compound analogues like AD 198 is their ability to circumvent common mechanisms of drug resistance, including the overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL. aacrjournals.orgnih.govresearchgate.net These proteins are critical regulators of the intrinsic apoptotic pathway, where they function to prevent the release of mitochondrial cytochrome c, a key step in caspase activation. mdpi.com Overexpression of Bcl-2 and Bcl-xL is a major impediment to successful chemotherapy, as it can inhibit apoptosis induced by numerous conventional antitumor drugs, including Doxorubicin. aacrjournals.orgnih.gov

Studies have shown that AD 198 and its analogue this compound-14-pivalate (AD 445) induce rapid, mitochondrial-dependent apoptosis even in cells engineered to overexpress high levels of Bcl-2 or Bcl-xL. aacrjournals.orgnih.gov The mechanism for overcoming this resistance does not appear to involve the direct inactivation of Bcl-2, but rather the activation of a pro-apoptotic pathway that effectively bypasses Bcl-2's protective function. aacrjournals.org The proposed mechanism involves the activation of protein kinase C-delta (PKC-δ) holoenzyme on the mitochondria by AD 198. aacrjournals.orgnih.gov This activation of PKC-δ is sufficient to trigger downstream apoptotic events, including mitochondrial membrane depolarization and cytochrome c release, despite the presence of high levels of Bcl-2. aacrjournals.orgnih.gov

The efficacy of AD 198 in cells with varying Bcl-2 expression highlights its distinct mechanism. In 32D.3 myeloid cells, the overexpression of Bcl-2 significantly delayed cell death induced by Doxorubicin and this compound (AD 288), the cellular metabolite of AD 198. aacrjournals.org In contrast, the time to achieve 90% cell kill with AD 198 was nearly identical in both normal and Bcl-2-overexpressing cells. aacrjournals.org This indicates that while the N-benzyl moiety alone is not sufficient to bypass Bcl-2's anti-apoptotic effects, the complete AD 198 molecule with its 14-O-valerate side chain is essential for this activity. aacrjournals.org This capability is further reflected in cytotoxicity assays, where the IC₅₀ value for AD 198 was unaffected by Bcl-2 expression. aacrjournals.org This ability to circumvent Bcl-2-mediated resistance makes AD 198 and its analogues promising agents against tumors that have developed resistance to conventional therapies. researchgate.netnih.gov

Table 2: Cytotoxicity of this compound Analogues in Myeloid Cells with and without Bcl-2 Overexpression

| Compound | Cell Line | Key Feature | IC₅₀ Value | Source |

|---|---|---|---|---|

| AD 198 | 32D.3 | Wild-Type | ~4 µM | aacrjournals.org |

| AD 198 | 32D.3/Bcl-2 | Bcl-2 Overexpression | ~4 µM | aacrjournals.org |

| AD 288 | 32D.3 | Wild-Type | 8 µM | aacrjournals.org |

Interplay with p53 Status and Apoptotic Response

The tumor suppressor protein p53 is a central regulator of cellular responses to stress, including DNA damage, and it can dictate cell fate by inducing either cell-cycle arrest or apoptosis. oncotarget.commdpi.com The functional status of p53 is often a critical determinant of a cancer cell's sensitivity to chemotherapy. nih.gov Research into this compound and its parent compound, Doxorubicin, reveals a significant interplay between their induced apoptotic mechanisms and the p53 status of the cancer cells. oncotarget.comnih.gov

In studies using a panel of human bladder transitional cell carcinoma (TCC) cells, the apoptotic response to anthracyclines, including AD 198, was found to be highly dependent on whether the cells expressed wild-type p53 (wt-p53) or a mutated, dysfunctional version (mt-p53). oncotarget.comnih.gov In wt-p53 cell lines (RT4 and SW780), treatment with AD 198 led to an upregulation of p53 protein levels, a significant activation of caspase-3/7, and subsequent cleavage of PARP. oncotarget.comnih.gov

Conversely, in several mt-p53 cell lines (UM-UC-3, 5637, T-24, J82, and TCCSUP), AD 198 treatment did not cause a considerable change in the levels of the mutated p53 protein. oncotarget.com While some mt-p53 lines showed a modest apoptotic response, the drug-resistant TCC cell lines J82 and TCCSUP, which have mutations in the p53 tetramerization domain, showed no significant increase in caspase activity or PARP cleavage following treatment. oncotarget.comnih.gov

To definitively establish this p53-dependency, experiments using small interfering RNA (siRNA) were conducted. oncotarget.comnih.gov In wt-p53 RT4 cells, transfection with p53 siRNA, which blocks the expression of the p53 protein, was able to inhibit the cleavage of PARP that was otherwise induced by AD 198 and other anthracyclines. oncotarget.comnih.gov This provides direct evidence that in these bladder cancer cells, the apoptotic pathway involving caspase activation and PARP cleavage is dependent on functional p53 signaling. oncotarget.comnih.gov These findings suggest that the efficacy of AD 198 can be influenced by the p53 mutational status of a tumor, which may serve as a biomarker for predicting treatment response. aacrjournals.org However, it is also noted that AD 198 can act through p53-independent mechanisms in other contexts, such as by suppressing the oncoprotein c-Myc, indicating a versatile and multi-faceted mode of action. oncotarget.comnih.gov

Table 3: p53-Dependent Apoptotic Response to Anthracyclines in Human Bladder Cancer Cells

| Cell Line | p53 Status | Effect of AD 198 Treatment | Source |

|---|---|---|---|

| RT4 | Wild-Type | Upregulation of p53 protein, increased caspase 3/7 activity, increased PARP cleavage. | oncotarget.comnih.gov |

| SW780 | Wild-Type | Upregulation of p53 protein, increased caspase 3/7 activity, increased PARP cleavage. | oncotarget.com |

| J82 | Mutated | No significant change in p53 levels, no increase in caspase 3/7 activity or PARP cleavage. | oncotarget.comnih.gov |

| TCCSUP | Mutated | No significant change in p53 levels, no increase in caspase 3/7 activity or PARP cleavage. | oncotarget.comnih.gov |

Cellular and Preclinical *in Vitro* Investigations of N Benzyladriamycin Analogues

Comparative Cytotoxicity Studies in Diverse Cell Line Models

N-benzyladriamycin analogues have demonstrated significant cytotoxic activity against various leukemia cell lines. One of the most studied analogues, this compound-14-valerate (AD 198), has shown potent effects in human CEM lymphoblastic leukemia cells. aacrjournals.org Studies comparing AD 198 to its parent compound, Doxorubicin (B1662922), and other analogues like this compound (AD 288) have been conducted. For instance, in CEM cells, the cytotoxic effects of AD 198 and its hydrolysis-resistant analogue, this compound-14-pivalate, were found to be equivalent. aacrjournals.org

In studies using L1210 mouse leukemia cells, AD 198 showed potent cytotoxicity. In a comparative study, the IC50 value for AD 198 in sensitive L1210/S cells was approximately 0.35 µg/ml. psu.edunih.gov Interestingly, in a 10-fold DOX-resistant L1210 subline, the IC50 for AD 198 remained the same, highlighting its ability to circumvent certain resistance mechanisms. nih.gov However, in a 40-fold DOX-resistant L1210 line, the IC50 increased to 1.0 µg/ml, indicating some degree of cross-resistance at higher levels of DOX resistance. nih.gov

Another analogue, N,N-dimethyladriamycin-14-valerate (AD199), was also investigated alongside AD 198 in L1210 cells, demonstrating the impact of N-alkyl substitutions on cytotoxic activity. nih.gov Furthermore, in doxorubicin-resistant P388 murine leukemic cells, AD 198 was shown to induce 2- to 4-fold more DNA damage than DOX, suggesting a different mechanism of action that is effective even in resistant cells. nih.gov

Table 1: Comparative Cytotoxicity of this compound Analogues in Leukemia Cell Lines

The cytotoxic potential of this compound analogues extends to a variety of solid tumor cell lines.

Bladder Cancer: AD 198 has been shown to be more effective than Doxorubicin in inhibiting the cell viability of human bladder cancer cell lines T24 and UMUC3. researchgate.net Co-treatment of the mt-p53 J82 human bladder cancer cell line with 0.5 µM AD 198 and 10 µM PRIMA-1 resulted in a significant 63% inhibition of cell viability. oncotarget.com

Breast Cancer: this compound-14-valerate has demonstrated activity in multidrug-resistant human breast carcinoma cell lines. aacrjournals.org

Multiple Myeloma and Lymphoma: AD 198 has exhibited potent in vitro anti-tumor activity against TRAF3-deficient mouse B lymphoma and human multiple myeloma (MM) cell lines. nih.gov The compound was effective at concentrations ranging from 0.25 to 4 µM in various human B lymphoma cell lines, including Daudi, Ramos, and JeKo-1. nih.gov A key mechanism identified in these cells was the striking suppression of c-Myc expression. nih.govnih.gov

Melanoma: In the B16-BL6 mouse melanoma model, AD 198 displayed an IC50 of approximately 0.3 µg/ml in both sensitive and 10-fold DOX-resistant cells. psu.edunih.gov The IC50 was about 2-fold higher in 40-fold resistant cells. nih.gov

Oral Squamous Cell Carcinoma and Ewing Sarcoma: While research has been conducted on various cancers, specific in vitro cytotoxicity data for this compound analogues in oral squamous cell carcinoma and Ewing sarcoma cell lines is not extensively detailed in the reviewed literature. science.govnih.govresearchgate.net

Table 2: Cytotoxicity of AD 198 in Solid Tumor Cell Lines

Studies have consistently shown that the cytotoxicity of this compound analogues is dose-dependent. psu.edunih.gov The potency of these compounds, particularly AD 198, is often comparable or superior to Doxorubicin, especially in drug-resistant cell lines. aacrjournals.orgpsu.edu The structural modifications, specifically the N-benzyl and C14-valerate groups on AD 198, are crucial for its enhanced lipophilicity and ability to circumvent P-glycoprotein-mediated drug efflux, a common mechanism of resistance to Doxorubicin. oncotarget.comnih.gov This allows AD 198 to maintain its cytotoxic potency in cell lines that have developed resistance to the parent compound. psu.edunih.gov

Efficacy in Solid Tumor Cell Lines (e.g., Bladder Cancer, Oral Squamous Cell Carcinoma, Breast Cancer, Multiple Myeloma, Lymphoma, Ewing Sarcoma)

Intracellular Accumulation and Localization Dynamics

A defining characteristic of AD 198 that distinguishes it from Doxorubicin is its intracellular localization. While Doxorubicin primarily accumulates in the nucleus to intercalate with DNA, AD 198 localizes almost exclusively in the cytoplasm, with no detectable nuclear accumulation. aacrjournals.orgnih.gov This cytoplasmic sequestration is a direct result of its structural modifications. nih.gov

Studies in J774.2 macrophage-like cells and their resistant counterparts (A300) analyzed the roles of the N-benzyl and C14-valerate substitutions. nih.gov It was found that both modifications are necessary for the stable cytoplasmic localization of AD 198. nih.gov Analogues with only one of the substitutions, such as this compound (AD 288) or adriamycin-14-valerate (AD 48), showed different localization patterns. AD 288, like Doxorubicin, rapidly localized to the nucleus, while AD 48 initially localized in the cytoplasm but later redistributed to the nucleus. nih.gov In contrast, AD 198 maintained a punctate cytoplasmic distribution, particularly in resistant cells. nih.govnih.gov

This distinct cytoplasmic localization implies that AD 198's mechanism of action is different from the DNA-centric mechanisms of Doxorubicin. aacrjournals.org Instead of targeting nuclear DNA, AD 198 is believed to interact with cytoplasmic targets, such as protein kinase C (PKC), to induce cell death. aacrjournals.orgoncotarget.comdovepress.com This alternative mechanism is a key reason for its effectiveness in circumventing resistance that relies on preventing nuclear drug access or repairing DNA damage. aacrjournals.org

Effects on Cell Cycle Progression

Cell Cycle Arrest Analysis

The cytotoxic effects of this compound analogues are primarily linked to the induction of apoptosis rather than specific cell cycle arrest. In studies involving TRAF3-/- mouse B lymphoma cells and human multiple myeloma cells, treatment with this compound-14-valerate (AD 198) led to a significant increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA, rather than arrest at a specific checkpoint like G1, S, or G2/M. nih.gov This suggests that the compound's mechanism rapidly pushes cells toward apoptosis, bypassing or overriding typical cell cycle checkpoints. While the broader class of anthracyclines can induce cell cycle perturbations, detailed analyses focusing specifically on the cell cycle arrest profiles of various this compound analogues are not extensively documented in the available research. nih.govresearchgate.net The primary mechanism appears to be a direct activation of apoptotic pathways. nih.gov

Correlation with Apoptosis Induction

The induction of apoptosis is a central feature of this compound analogues, particularly those with specific substitutions at the 14-O-acyl position. The lipophilic analogue this compound-14-valerate (AD 198) and its counterpart this compound-14-pivalate (AD 445) are potent inducers of rapid, mitochondrial- and caspase-dependent apoptosis. aacrjournals.org This process is characterized by key apoptotic events, including the release of cytochrome c, activation of caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). aacrjournals.org

A crucial finding is that the apoptotic efficacy of these analogues directly correlates with the length of the 14-O-acyl chain. aacrjournals.org Lengthening this chain enhances the ability of the compound to circumvent the anti-apoptotic functions of proteins like Bcl-2, leading to faster and more complete cell death. aacrjournals.org For instance, while this compound (AD 288) cytotoxicity is significantly delayed by Bcl-2 overexpression, AD 198 achieves 90% cell kill in approximately 12 hours, irrespective of Bcl-2 status. aacrjournals.org This potent apoptotic activity is linked to the compounds' ability to interact with the C1 regulatory domain of protein kinase C (PKC), specifically activating the pro-apoptotic PKC-δ isoform. aacrjournals.org

| Compound | Cell Line | Key Apoptotic Events Observed | Time to 90% Cell Kill | Comment |

|---|---|---|---|---|

| Doxorubicin | 32D.3 (Control) | Standard apoptosis | ~36 hours | - |

| Doxorubicin | 32D.3/Bcl-2 | Delayed apoptosis | >72 hours | Activity is inhibited by Bcl-2 overexpression. aacrjournals.org |

| AD 288 (this compound) | 32D.3 (Control) | Standard apoptosis | ~36 hours | - |

| AD 288 (this compound) | 32D.3/Bcl-2 | Delayed apoptosis | >72 hours | The N-benzyl group alone is insufficient to overcome Bcl-2. aacrjournals.org |

| AD 198 (this compound-14-valerate) | 32D.3 (Control) | Rapid cytochrome c release, caspase-3 activation | ~12 hours | - |

| AD 198 (this compound-14-valerate) | 32D.3/Bcl-2 | Rapid cytochrome c release, caspase-3 activation | ~12 hours | Completely circumvents Bcl-2 anti-apoptotic function. aacrjournals.org |

| AD 445 (this compound-14-pivalate) | 32D.3/Bcl-2 | Rapid apoptosis | Not specified, but rapid | Similar to AD 198, shows complete circumvention of Bcl-2. aacrjournals.org |

Mechanistic Studies of Resistance Circumvention at the Cellular Level

Overcoming P-glycoprotein (P-gp/MDR1) Mediated Efflux

A significant advantage of this compound analogues like AD 198 is their ability to circumvent multidrug resistance (MDR) mediated by the P-glycoprotein (P-gp) efflux pump. nih.govnih.gov Intriguingly, this circumvention does not always correlate with a lack of P-gp expression. Studies in murine J774.2 macrophage-like cells made resistant to AD 198 showed overexpression of the mdr1b (P-gp) gene and cross-resistance to other P-gp substrates like Adriamycin and vinblastine (B1199706). nih.govpsu.edu

However, the mechanism of circumvention is unique. While the accumulation of Adriamycin and vinblastine was reduced by 40% and 95% respectively in these resistant cells, the net intracellular accumulation of AD 198 remained unchanged compared to the parental, sensitive cells. nih.govpsu.edu This suggests that despite the presence of P-gp, AD 198 is not effectively effluxed. The proposed mechanism involves the high lipophilicity of AD 198, leading to its localization in the perinuclear region and cytoplasmic vesicles. nih.gov Even in P-gp overexpressing cells, AD 198 resistance appears to be conferred by mechanisms other than reduced drug accumulation, such as this vesicular compartmentalization, representing a novel form of resistance that is independent of P-gp's efflux function for this specific compound. nih.govnih.gov

| Compound | Cell Line | Relative Intracellular Accumulation |

|---|---|---|

| AD 198 (this compound-14-valerate) | Parental (J774.2) | 100% (Baseline) |

| AD 198 (this compound-14-valerate) | Resistant (AD 198R) | ~100% (Unchanged) nih.govpsu.edu |

| Adriamycin (Doxorubicin) | Parental (J774.2) | 100% (Baseline) |

| Adriamycin (Doxorubicin) | Resistant (AD 198R) | ~60% (Reduced) nih.gov |

| Vinblastine | Parental (J774.2) | 100% (Baseline) |

| Vinblastine | Resistant (AD 198R) | ~5% (Significantly Reduced) nih.gov |

Addressing Resistance due to Altered Topoisomerase II Activity

This compound analogues exhibit a distinct mechanism of interaction with DNA topoisomerase II, allowing them to bypass resistance caused by alterations in this enzyme. nih.govnih.gov Unlike Doxorubicin, which stabilizes the topoisomerase II/DNA "cleavable complex" and stimulates DNA scission, its congener this compound (AD 288) acts as a catalytic inhibitor of the enzyme. nih.govfrontiersin.org

AD 288 prevents topoisomerase II activity by inhibiting the initial, non-covalent binding of the enzyme to its DNA substrate. nih.gov As a potent DNA intercalator, AD 288 is thought to prohibit the enzyme from accessing its binding sites on the DNA. nih.gov Consequently, AD 288 does not stabilize the cleavable complex and, in fact, can inhibit the formation of such complexes by other agents like etoposide. nih.gov This different mode of action means that cancer cells with resistance to drugs like Doxorubicin or teniposide (B1684490), which is based on reduced topoisomerase II activity, remain sensitive to AD 288. nih.gov The lipophilic analogue AD 198 is also known to circumvent resistance mediated by decreased topoisomerase II activity. nih.govcapes.gov.br

Circumvention of Anti-Apoptotic Protein Overexpression

A key therapeutic advantage of certain this compound analogues is their ability to induce apoptosis even in cancer cells that overexpress anti-apoptotic proteins, a common mechanism of chemoresistance. aacrjournals.org The Bcl-2 family of proteins are central regulators of apoptosis, and their overexpression can block the action of many conventional anticancer drugs. aacrjournals.org

Extranuclear-targeted analogues, typified by AD 198 and AD 445, effectively override the protective functions of Bcl-2 and Bcl-xL. aacrjournals.org Research shows that the ability to circumvent this resistance is critically dependent on the structure of the 14-O-acyl side chain. Elongating this chain progressively enhances the circumvention of Bcl-2's anti-apoptotic activity. aacrjournals.org While the presence of the N-benzyl group alone (as in AD 288) is not sufficient to bypass Bcl-2, the addition of the 14-O-valerate (AD 198) or 14-O-pivalate (AD 445) side chains leads to rapid and complete circumvention. aacrjournals.org This is attributed to the compound's ability to activate PKC-δ on the mitochondria, which in turn overrides the anti-apoptotic effects of Bcl-2. aacrjournals.org

Modulation of Proliferative Signaling Proteins (e.g., Bcr-Abl Kinase, NF-κB)

This compound analogues have demonstrated efficacy in cancers driven by powerful proliferative and anti-apoptotic signaling pathways, such as those involving the Bcr-Abl kinase and NF-κB. nih.govaacrjournals.org The Bcr-Abl fusion protein, characteristic of Chronic Myelogenous Leukemia (CML), drives dysregulated cell proliferation and confers resistance to many cytotoxic agents. nih.gov

Studies show that Bcr-Abl expression does not confer resistance to AD 198. nih.gov This makes AD 198 a promising agent for CML, including cases that have become resistant to targeted inhibitors like imatinib (B729). nih.gov Furthermore, at sub-cytotoxic doses, AD 198 and its metabolite AD 288 can sensitize CML cells to imatinib by causing a reduction in the levels of Bcr-Abl protein. nih.gov

In some cellular contexts, such as TRAF3-deficient B lymphomas, the anti-tumor effect of AD 198 was found to be independent of PKCδ activation and instead involved the striking suppression of the oncoprotein c-Myc and inhibition of the phosphorylation of key signaling kinases like ERK, p38, and JNK. nih.gov While AD 198 is reported to circumvent resistance mediated by NF-κB, one study noted it did not have obvious effects on the nuclear translocation of NF-κB subunits in the specific lymphoma cells tested, suggesting its mechanism can be highly context-dependent. nih.govaacrjournals.org

| Signaling Protein/Pathway | Observed Effect of AD 198 | Cellular Context |

|---|---|---|

| c-Myc | Strikingly suppressed expression nih.gov | TRAF3-/- mouse B lymphoma; human MM cells |

| p-ERK1/2 (p44/42) | Markedly decreased phosphorylation nih.gov | TRAF3-/- mouse B lymphoma; human MM cells |

| p-p38 | Decreased phosphorylation nih.gov | TRAF3-/- mouse B lymphoma; human MM cells |

| p-JNK | Inhibited phosphorylation nih.gov | TRAF3-/- mouse B lymphoma; human MM cells |

| PKCδ | Did not affect nuclear translocation nih.gov | TRAF3-/- mouse B lymphoma; human MM cells |

| NF-κB (p52, p50, c-Rel, RelA) | No obvious effect on nuclear levels nih.gov | TRAF3-/- mouse B lymphoma; human MM cells |

| Bcr-Abl | Reduces protein expression (synergy with imatinib) nih.gov | Human CML cells (K562) |

Investigation of Combination Strategies In Vitro

The exploration of this compound analogues in combination with other targeted agents represents a key strategy to enhance anti-cancer efficacy and overcome resistance mechanisms. In vitro studies have focused on synergistic interactions with inhibitors of critical oncogenic pathways.

The Bcr-Abl oncoprotein is a constitutively activated tyrosine kinase responsible for the development of Chronic Myeloid Leukemia (CML). researchgate.net While tyrosine kinase inhibitors (TKIs) like imatinib are effective treatments, resistance remains a significant clinical challenge. researchgate.nethaematologica.org Research has investigated the potential of this compound analogues to synergize with Bcr-Abl inhibitors.

In vitro studies using the human CML cell line K562 demonstrated that Bcr-Abl expression does not confer resistance to the this compound analogue, this compound-14-valerate (AD 198). researchgate.net Furthermore, combining sub-cytotoxic doses of AD 198 or its cellular metabolite, this compound (AD 288), with imatinib resulted in a supra-additive reduction in the levels of Bcr-Abl protein expression. researchgate.net This suggests that these analogues can sensitize CML cells to the effects of imatinib. researchgate.net The synergistic effect was observed in both imatinib-sensitive and imatinib-resistant CML cells, highlighting a potential therapeutic strategy to overcome resistance. researchgate.net A study on combining another Bcr-Abl inhibitor, asciminib, with imatinib also showed a synergistic effect in CML cells, further supporting the concept of combination therapy to enhance efficacy and potentially prevent resistance. nih.gov

Table 1: In Vitro Synergistic Effects of this compound Analogues with Imatinib

| Cell Line | Analogue | Combination Agent | Key Finding |

|---|

The Phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a crucial mediator of cell survival, proliferation, and drug resistance in many cancers. oncotarget.comnih.gov Its activation can be an indicator of pro-survival mechanisms that counteract the effects of chemotherapy. nih.gov Consequently, combining anthracyclines with PI3K pathway inhibitors has been investigated as a method to enhance cytotoxic effects.

Studies have shown that treatment with the this compound analogue AD 198 can induce the activation of the pro-survival PI3K/AKT pathway in cancer cells. nih.govresearchgate.net In human bladder cancer cell lines (T24 and UMUC3) and oral squamous cell carcinoma (OSCC) cells, while AD 198 was effective in inhibiting cell viability, it also increased the phosphorylation of AKT. nih.govnih.govresearchgate.net The combination of AD 198 with the PI3K inhibitor LY294002 led to a more effective inhibition of cell viability and proliferation than either agent used alone. nih.govnih.govresearchgate.net This enhanced effect is associated with the inhibition of the anti-apoptotic AKT signal, which in turn can increase the pro-apoptotic signaling through pathways like p38 MAPK. nih.gov These findings suggest that the concurrent inhibition of the PI3K/AKT pathway can chemosensitize cancer cells to this compound analogues. nih.govnih.gov

Table 2: In Vitro Effects of Combining AD 198 with a PI3K Inhibitor

| Cell Lines | Combination | Observed Effect |

|---|---|---|

| T24, UMUC3 (Human Bladder Cancer) | AD 198 + LY294002 | More effective inhibition of cell viability compared to single-agent treatment. nih.govresearchgate.net |

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. oncotarget.comthno.org In many cancers, the TP53 gene is mutated, leading to a non-functional protein and evasion of apoptosis. thno.org Small molecules capable of reactivating mutant p53, such as PRIMA-1 (p53-Reactivation and Induction of Massive Apoptosis-1), represent a promising therapeutic strategy. oncotarget.com PRIMA-1 and its analogue, PRIMA-1Met (APR-246), are converted to the active compound methylene (B1212753) quinuclidinone (MQ), which can covalently bind to mutant p53 and restore its tumor-suppressive functions. oncotarget.comnih.gov

In vitro research suggests that combining this compound analogues with p53 modulators could be a potent anti-cancer strategy, particularly in tumors harboring p53 mutations. Studies have indicated that the this compound analogues AD 198 and AD 312 are promising chemotherapeutic agents for bladder cancer, especially when used in combination with PRIMA-1. researchgate.net The ability of PRIMA-1 to restore apoptotic functions in cancer cells with mutant p53 complements the cytotoxic activity of the anthracycline analogues. nih.gov This combination approach targets both DNA damage/cellular stress pathways via the anthracycline and the central tumor suppression machinery via the p53 modulator.

Table 3: In Vitro Combination of this compound Analogues with a p53 Modulator

| Cancer Type | Analogue | Combination Agent | Rationale/Finding |

|---|

Preclinical *in Vivo* Efficacy and Mechanistic Studies in Animal Models

Murine Tumor Models for Efficacy Assessment

Murine models, including xenografts and genetically engineered systems, are fundamental in preclinical cancer research, allowing for the study of drug efficacy in a complex biological environment. championsoncology.com

Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, have been instrumental in evaluating the antitumor activity of N-Benzyladriamycin derivatives against several human cancers. frontiersin.org

Ewing Sarcoma: Preclinical studies have explored the use of this compound-14-valerate (AD 198) in xenograft models of Ewing Sarcoma (EWS). researchgate.netnovanet.ca In one such study using an EWS tumor model in NOG mice, a novel drug delivery system was engineered using a hydrophobic derivative of doxorubicin (B1662922), AD 198. researchgate.net This formulation demonstrated cytotoxic effectiveness in Ewing Sarcoma A673 cells and its biodistribution and payload retention were investigated in the xenograft model. researchgate.net The nanoparticle formulation of AD 198 was found to be significantly more effective than the free drug in EWS cells. researchgate.net

Triple-Negative Breast Cancer (TNBC): The efficacy of this compound-14-pivalate (pivarubicin), a chemically stable congener of AD 198, was assessed in an orthotopic xenograft model of Triple-Negative Breast Cancer. nih.gov Luminescent MDA-MB-231 human TNBC cells were engrafted into the mammary glands of female NSG mice. nih.gov In this model, pivarubicin demonstrated therapeutic superiority over doxorubicin in inhibiting tumor growth. nih.gov It was also found to be more effective than doxorubicin at preventing the formation of secondary tumorspheres from MDA-MB-231 cells, which is an indicator of its potential to target cancer stem-like cells. nih.gov

Leukemia: The this compound derivative AD 198 has been shown to trigger rapid apoptosis in K562 human leukemia cells. aacrjournals.org While much of the initial work was in vitro, these findings have prompted further investigation in in vivo models. aacrjournals.org The development of patient-derived xenograft (PDX) models for leukemia, which faithfully replicate the human disease in immunodeficient mice, provides a robust platform for evaluating such novel agents. mdpi.comtranscurebioservices.com

Table 1: Efficacy of this compound Derivatives in Xenograft Models

| Tumor Type | Compound | Mouse Model | Key Research Finding | Citation(s) |

|---|---|---|---|---|

| Ewing Sarcoma | This compound-14-valerate (AD 198) | NOG Mice | A nanoparticle formulation of AD 198 showed greater cytotoxic effectiveness than the free drug in EWS cells. | researchgate.net |

| Triple-Negative Breast Cancer | This compound-14-pivalate (pivarubicin) | NSG Mice (orthotopic) | Demonstrated superior tumor growth inhibition compared to doxorubicin and effectively prevented secondary tumorsphere formation. | nih.gov |

| Leukemia/Lymphoma | This compound-14-valerate (AD 198) | NOD SCID Mice | Exhibited potent in vivo anti-tumor activity against TRAF3-deficient B lymphoma cells. | nih.gov, nih.gov |

Syngeneic and genetically engineered mouse models (GEMMs) allow for the study of cancer therapeutics in the context of a competent immune system. frontiersin.orgfrontiersin.org

TRAF3-deficient mouse B lymphoma: The therapeutic potential of this compound-14-valerate (AD 198) has been evaluated in a model of B-cell lymphoma driven by the loss of the tumor suppressor TRAF3. nih.govnih.gov TRAF3 is a known tumor suppressor in human non-Hodgkin lymphoma (NHL) and multiple myeloma (MM). nih.govnih.gov In a study using NOD SCID mice transplanted with TRAF3-deficient (TRAF3-/-) mouse B lymphoma cells, AD 198 exhibited potent in vivo anti-tumor activity. nih.govnih.gov This suggests its potential as a therapeutic agent for malignancies involving TRAF3 inactivation. nih.gov Interestingly, aging myeloid cell-specific Traf3-deficient (M-Traf3-/-) mice develop spontaneous diseases, including chronic inflammation and tumors, providing another model to study cancer progression. frontiersin.org

A critical component of preclinical evaluation is the analysis of tumor growth inhibition (TGI) and the identification of molecular biomarkers that correlate with drug response. championsoncology.comnih.gov

Tumor Growth Inhibition: In the TNBC xenograft model, treatment with pivarubicin led to significant inhibition of primary tumor volume compared to doxorubicin. nih.gov Similarly, in the TRAF3-deficient lymphoma model, AD 198 demonstrated potent anti-tumor effects in vivo. nih.gov

Molecular Biomarkers: Mechanistic studies in the TRAF3-deficient B lymphoma model revealed that AD 198's anti-tumor effect was associated with specific molecular changes. nih.gov A detailed investigation found that AD 198 strikingly suppressed the expression of the oncoprotein c-Myc and inhibited the phosphorylation of key signaling proteins, including ERK, p38, and JNK. nih.govnih.gov Further supporting c-Myc as a critical target, the reconstitution of c-Myc expression in human multiple myeloma cells conferred partial resistance to the anti-proliferative and apoptosis-inducing effects of AD 198. nih.gov This suggests that suppression of the c-Myc oncogenic pathway is a key, PKCδ-independent mechanism of AD 198's anti-tumor activity in these B-cell malignancies. nih.gov

Table 2: Molecular Biomarkers of Response to this compound Derivatives

| Tumor Model | Compound | Biomarker | Effect of Compound | Citation(s) |

|---|---|---|---|---|

| TRAF3-deficient B Lymphoma | This compound-14-valerate (AD 198) | c-Myc | Suppressed expression | nih.gov, nih.gov |

| p-ERK | Inhibited phosphorylation | nih.gov, nih.gov | ||

| p-p38 | Inhibited phosphorylation | nih.gov, nih.gov | ||

| p-JNK | Inhibited phosphorylation | nih.gov, nih.gov | ||

| K562 Leukemia Cells | This compound-14-valerate (AD 198) | PKC-δ | Activation triggers rapid apoptosis | aacrjournals.org |

Syngeneic and Genetically Engineered Models (e.g., TRAF3-deficient mouse B lymphoma)

Cardioprotective Mechanisms in Preclinical Models

A distinguishing feature of this compound derivatives is their lack of cardiotoxicity and, remarkably, their ability to protect the heart from damage, a stark contrast to conventional anthracyclines like doxorubicin. researchgate.netnih.gov This cardioprotection has been investigated in various preclinical models.

The primary mechanism for the cardioprotective effects of this compound-14-valerate (AD 198) is linked to its activation of Protein Kinase C-epsilon (PKC-ε). researchgate.netnih.gov

PKC-ε Activation: In cardiac myocytes, AD 198 binds to the C1b regulatory domain of PKC, leading to the activation of PKC-ε, a key component in cardioprotective signaling pathways. aacrjournals.orgresearchgate.netaacrjournals.org Studies in isolated rat and mouse cardiomyocytes show that AD 198 induces rapid and specific translocation of PKC-ε to the cell membrane, a hallmark of its activation. aacrjournals.org This activation is critical, as the cardioprotective benefits of AD 198 are inhibited in hearts from PKC-ε knockout mice. researchgate.netnih.gov

The cardioprotective capacity of this compound-14-valerate (AD 198) extends to protecting the heart from damage caused by a lack of blood flow and subsequent restoration, known as ischemia-reperfusion injury. researchgate.netimrpress.comnih.gov

Functional Recovery: In ex vivo studies, excised rodent hearts perfused with AD 198 prior to induced hypoxia were protected from functional impairment to a degree comparable to ischemic preconditioning. researchgate.net One study measured left ventricular developed pressure (LVDP) as an indicator of functional recovery after ischemia. aacrjournals.org Hearts perfused with AD 198 showed up to an 82.4% recovery of LVDP, whereas hearts treated with doxorubicin recovered only 7.5% and the vehicle control recovered 22.5%. aacrjournals.org

Mechanism: This protection from ischemic-reperfusion injury is directly linked to the compound's ability to activate PKC-ε. aacrjournals.org Studies using PKC-ε knockout mice revealed a significant reduction in the cardioprotection afforded by AD 198, confirming the central role of this signaling pathway. aacrjournals.org This suggests that despite possessing the quinone ring capable of generating reactive oxygen species (a primary source of doxorubicin's cardiotoxicity), the net effect of AD 198 on the heart is protective through the potent activation of PKC-ε survival signaling. researchgate.netnih.gov

Table 3: Cardioprotective Effects of this compound-14-valerate (AD 198) in Rodent Heart Models

| Model / Condition | Parameter Measured | Outcome with AD 198 | Citation(s) |

|---|---|---|---|

| Doxorubicin-Induced Cardiomyopathy (Rat) | Phosphorylation of AMP kinase & Troponin I | Attenuated the decrease caused by doxorubicin. | nih.gov |

| Left Ventricular Developed Pressure (LVDP) | Prevented the 25% decrease caused by doxorubicin. | nih.gov | |

| Ischemia-Reperfusion Injury (Excised Rodent Heart) | Post-Ischemic LVDP Recovery | Up to 82.4% recovery (vs. 7.5% for doxorubicin). | aacrjournals.org |

| Isolated Cardiomyocytes | PKC-ε Translocation | Induced rapid and specific translocation to the membrane. | aacrjournals.org |

Distinction from Reactive Oxygen Species Generation Profiles of Other Anthracyclines

A significant point of distinction for the N-benzyl-substituted anthracycline, this compound (also known as AD 198), lies in its functional and mechanistic profile related to reactive oxygen species (ROS) when compared to traditional anthracyclines like Doxorubicin. The cardiotoxicity of conventional anthracyclines is largely attributed to the generation of ROS and subsequent oxidative stress in cardiomyocytes. nih.govresearchgate.net However, the differentiation of this compound is not a simple matter of reduced ROS production.

Preclinical research reveals a more complex and nuanced mechanism. Studies have shown that this compound retains the quinone ring structure capable of redox cycling and generating ROS. In fact, research utilizing primary mouse cardiomyocytes demonstrated that this compound and Doxorubicin possess an equal ability to generate ROS. researchgate.net Furthermore, in certain cell types, such as human transitional cell carcinoma (TCC) cells, this compound was found to induce a significantly higher production of ROS compared to Doxorubicin. scienceopen.com This indicates that the improved cardiac profile of this compound does not stem from an inability to produce ROS.

The primary distinction resides in the downstream signaling pathways that this compound activates, which are separate from those of Doxorubicin. dovepress.com The chemical modifications in this compound enable it to act as a protein kinase C (PKC) activator, a function not prominent in Doxorubicin. nih.govoncotarget.com Specifically, this compound activates the PKC-epsilon (PKC-ε) isoform in cardiomyocytes. researchgate.netnih.gov The activation of PKC-ε is a key component of cardioprotective mechanisms, such as ischemic preconditioning. researchgate.net This protective signaling cascade can counteract the deleterious effects of ROS by, for example, preserving mitochondrial function and promoting the expression of antioxidant genes. nih.gov

In animal models, this divergent mechanism has been observed through the modulation of specific stress markers. For instance, in a rat model of Doxorubicin-induced cardiomyopathy, co-treatment with this compound was shown to reduce the Doxorubicin-induced increase in inducible nitric oxide synthase (iNOS). nih.gov Since iNOS is a source of nitric oxide that can lead to the formation of potent oxidants like peroxynitrite, its reduction points to a mitigation of oxidative and nitrosative stress pathways by this compound. nih.gov This occurs despite the compound's intrinsic capacity for ROS generation, highlighting that the net cellular effect is protective in cardiac tissue due to the activation of countervailing signaling pathways. researchgate.net

The table below summarizes comparative findings on ROS generation and related markers from in vitro studies.

| Feature | Doxorubicin | This compound (AD 198) | Cell Type | Source |

| ROS Generation | Capable of generating ROS | Equal ability to generate ROS as Doxorubicin | Primary Mouse Cardiomyocytes | researchgate.net |

| ROS Generation | Induces ROS production | Induces significantly higher ROS production than Doxorubicin | Human Bladder Cancer Cells (T24, UMUC3) | scienceopen.com |

| iNOS Induction | Increases iNOS expression | Reduces Doxorubicin-induced increase in iNOS | Rat Myocardium | nih.gov |

| Primary Mechanism | DNA intercalation and Topoisomerase II inhibition | Protein Kinase C (PKC) activation | Multiple | dovepress.comoncotarget.com |

Advanced Research Methodologies and Analytical Approaches

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches have been instrumental in providing a structural basis for the interaction of N-Benzyladriamycin derivatives with their molecular targets. nih.gov These methods allow for the visualization and analysis of molecular interactions at an atomic level, offering insights that are often difficult to obtain through experimental means alone.

Docking Studies with Protein Kinase C C1b Domain and Other Molecular Targets

A significant focus of computational research has been the interaction between this compound-14-valerate (AD 198), a semisynthetic analogue of this compound, and the C1b domain of Protein Kinase C (PKC). nih.gov Unlike doxorubicin (B1662922), which primarily targets DNA and topoisomerase II, AD 198 demonstrates weak DNA binding and is a poor inhibitor of topoisomerase II, suggesting a different mechanism of action. nih.gov In vitro studies have identified PKC and β2-chimaerin as selective targets for AD 198. nih.gov

Molecular modeling studies have successfully docked AD 198 into the phorbol (B1677699) ester-binding C1b domain of PKC-δ. nih.govaacrjournals.org These models show AD 198 binding within the groove formed by amino acid residues 6-13 and 21-27 of the δC1b domain. nih.gov This binding mode is analogous to that of phorbol-13-acetate and other known ligands of the C1 domain. nih.govaacrjournals.org The computational models highlight the critical role of the 14-valerate side chain of AD 198 in this interaction. nih.gov Specifically, the carbonyl group of the 14-valerate is predicted to form hydrogen bonds with the δC1b domain, while the acyl chain helps to stabilize the membrane-bound protein-ligand complex. nih.gov This is consistent with experimental data showing the necessity of the 14-valerate substituent for the translocation of PKC-α to the cell membrane. nih.gov

These docking studies provide a structural framework for understanding how AD 198 activates PKC, a key event in its mechanism of action. nih.govresearchgate.net The models also serve as a foundation for the rational design of new therapeutic agents that target PKC and other proteins containing C1 domains. nih.gov

Prediction of Binding Affinities and Conformational Changes

Computational methods are also employed to predict the binding affinities and conformational changes that occur upon the interaction of this compound and its analogues with their protein targets. nih.govelifesciences.org Understanding these energetic and structural dynamics is crucial for comprehending the specificity and strength of the drug-target interaction.

The binding of a ligand like this compound to a protein is often accompanied by conformational changes in both molecules. researchgate.netmdpi.com Molecular dynamics (MD) simulations can be used to explore these changes over time, providing a dynamic picture of the binding process. mdpi.combiorxiv.org These simulations can reveal how the protein adapts its shape to accommodate the ligand and how the ligand itself may adopt a specific conformation when bound. researchgate.net

Predicting binding affinity, often expressed as the dissociation constant (Kd) or the Gibbs free energy of binding (ΔG), is a key goal of computational chemistry in drug discovery. nih.govelifesciences.org While challenging, various computational techniques can estimate these values. These predictions are vital for ranking potential drug candidates and for understanding the structure-activity relationships within a series of compounds. For instance, modeling has suggested that the N-benzyl and 14-valerate substituents of AD 198 play a role similar to the acyl chains of phorbol esters in binding to C1 domains, which is crucial for its high affinity. aacrjournals.org

| Compound | Target | Predicted Interaction | Key Residues/Domains |

|---|---|---|---|

| This compound-14-valerate (AD 198) | Protein Kinase C-δ (C1b domain) | Hydrogen bonding and hydrophobic interactions | Amino acid residues 6-13 and 21-27 |

Spectroscopic Techniques for Ligand-Target Interactions

Spectroscopic methods are powerful tools for experimentally probing the interactions between this compound and its biological targets in real-time. These techniques provide quantitative data on binding events, stoichiometry, and structural changes.

Fluorescence Spectroscopy for DNA or Protein Binding

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of molecules like this compound to DNA and proteins. nih.gov This method can detect changes in the fluorescence properties of either the drug itself (if it is fluorescent) or a fluorescently labeled target molecule upon binding. pensoft.net

For instance, the intrinsic fluorescence of tryptophan and tyrosine residues in a protein can be monitored. nih.govpensoft.net When a ligand binds to a protein, the local environment of these residues may change, leading to a quenching (decrease) or enhancement of their fluorescence, or a shift in the emission wavelength. nih.gov By titrating the protein with the ligand and measuring the change in fluorescence, a binding curve can be generated, from which the binding constant and stoichiometry of the interaction can be determined. nih.govpensoft.net

Alternatively, a fluorescent probe can be attached to the target molecule, such as DNA. nih.govfredhutch.org Changes in the fluorescence anisotropy or polarization of the labeled DNA upon binding of this compound can provide information about the formation and size of the complex. nih.govfredhutch.org While this compound itself is an anthracycline and thus possesses some fluorescent properties, studies with its analogue AD 198 indicate that its primary mechanism is not through strong DNA binding, but rather through protein interactions. nih.gov

| Technique | Parameter Measured | Information Obtained |

|---|---|---|

| Intrinsic Protein Fluorescence | Changes in tryptophan/tyrosine fluorescence intensity or wavelength | Binding affinity (Kd), stoichiometry |

| Fluorescence Polarization/Anisotropy | Change in the rotational motion of a fluorescently labeled molecule | Binding events, complex formation |

NMR Spectroscopy for Structural Elucidation of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining high-resolution structural information about molecules in solution. numberanalytics.comuniv-lyon1.fr It can be used to determine the three-dimensional structure of a drug-target complex and to identify the specific atoms involved in the interaction. numberanalytics.com

In the context of this compound, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign the resonances of the drug and its protein or nucleic acid target. univ-lyon1.fr Upon binding, changes in the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) can be observed, a phenomenon known as chemical shift perturbation. numberanalytics.com These perturbations can be mapped onto the structure of the protein to identify the binding site.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the proximity of different atoms in the complex, allowing for the determination of the precise orientation of the bound ligand. uit.no For flexible molecules, NMR data combined with molecular dynamics simulations can generate accurate conformational ensembles of the drug-target complex. uit.no While specific NMR studies on this compound are not widely published, the technique remains a powerful tool for detailed structural analysis of its interactions. numberanalytics.comuniv-lyon1.fr

Advanced Cell Biology Techniques for Pathway Elucidation

To understand the functional consequences of this compound's interactions within a cell, advanced cell biology techniques are employed. These methods allow researchers to dissect the signaling pathways affected by the compound and to visualize its subcellular localization and effects.

Techniques such as immunocytochemistry and immunohistochemistry can be used to visualize the localization of specific proteins within cells or tissues following treatment with this compound. For example, the translocation of PKC isoforms from the cytoplasm to cellular membranes upon activation by AD 198 can be observed using antibodies specific to the PKC isozyme of interest. nih.govnih.gov

Flow cytometry is another powerful tool for analyzing cellular responses at the single-cell level. It can be used to quantify changes in cell populations, such as the induction of apoptosis, in response to this compound treatment. By using fluorescently labeled antibodies against specific cell markers or proteins involved in signaling pathways, researchers can gain a detailed understanding of the drug's effects on different cell types and cellular processes.

More recently, single-cell multi-omics technologies are emerging as a way to obtain a comprehensive view of the heterogeneous cellular responses to a drug. nih.gov These approaches can simultaneously measure multiple parameters, such as gene expression (transcriptomics) and protein levels (proteomics), in individual cells, providing unprecedented detail into the complex biological networks perturbed by compounds like this compound. nih.gov

Subcellular Fractionation for Protein Translocation Studies

Subcellular fractionation is a fundamental biochemical technique used to isolate specific organelles and cellular compartments, enabling the study of protein localization and translocation in response to stimuli. In the context of this compound, this method has been pivotal in investigating its influence on the spatial distribution of key signaling proteins, particularly Protein Kinase C (PKC) isoforms.

The procedure involves the careful lysis of cells to maintain organelle integrity, followed by a series of centrifugation steps at increasing speeds to sequentially pellet nuclei, mitochondria, membranes, and leave the cytosol as the final supernatant. nih.gov By analyzing these fractions via immunoblotting, researchers can determine the relative abundance of a target protein in different compartments before and after drug treatment.

Studies have utilized this approach to investigate the translocation of PKC isoforms, which is a critical event in their activation. nih.govaacrjournals.org For instance, upon activation, many PKC isoforms move from the cytosol to cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria. nih.govnih.gov Research on this compound has shown that within 30 minutes of exposure, a modest increase in membrane-associated PKC-δ and PKC-α was observed in 32D.3 and 32D.3/Bcl-2 cells. aacrjournals.org However, in other contexts, such as in TRAF3-deficient mouse B lymphoma cells, this compound did not appear to affect PKCδ nuclear translocation, highlighting cell-type specific responses. nih.gov These studies demonstrate the power of subcellular fractionation in dissecting the nuanced, context-dependent mechanisms of this compound. nih.govaacrjournals.org

| Cell Line | Treatment | Method | Key Finding | Reference |

|---|---|---|---|---|

| 32D.3 and 32D.3/Bcl-2 myeloid cells | AD 198 | Subcellular fractionation and immunoblotting | Modest increase in membrane-associated PKC-δ and PKC-α within 30 minutes. | aacrjournals.org |

| TRAF3-/- mouse B lymphoma cells | AD 198 (1 μM) | Biochemical fractionation of cytosol, nuclei, and membrane followed by immunoblotting | Did not affect PKCδ nuclear translocation. | nih.gov |

| J774.2 (sensitive) and A300 (resistant) cells | AD 198 | Fluorescence Microscopy | Maintained a punctate cytoplasmic distribution, particularly in resistant cells. | researchgate.net |

Quantitative Western Blotting and Immunoprecipitation for Protein Activation and Cleavage

Quantitative Western blotting and immunoprecipitation are indispensable techniques for studying specific protein expression levels, post-translational modifications, and interactions. These methods provide precise information on how this compound modulates protein activation and cleavage cascades.

Quantitative Western Blotting (or immunoblotting) uses specific antibodies to detect target proteins that have been separated by size via gel electrophoresis and transferred to a solid membrane. By using loading controls (e.g., actin) and densitometry analysis, the technique allows for the quantification of changes in protein levels or the appearance of cleavage products. In this compound research, it has been used to demonstrate the cleavage of caspase 3, a key executioner of apoptosis, and the suppression of proteins like c-Myc. nih.gov Furthermore, Western blotting can detect protein activation through phosphorylation-specific antibodies, as shown in studies examining the phosphorylation status of kinases like ERK, p38, and JNK following treatment with the compound. nih.gov

Immunoprecipitation (IP) is used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. neb.comthermofisher.com An antibody targeting the protein of interest is used to "pull down" the protein-antigen complex, which is typically captured on beaded support (e.g., protein A/G magnetic beads). neb.com While not explicitly detailed in all this compound studies, IP is a standard precursor to Western blotting for analyzing protein-protein interactions or low-abundance proteins. For example, one could immunoprecipitate a specific PKC isoform to subsequently blot for associated regulatory proteins or specific phosphorylation marks indicative of activation.

| Protein Analyzed | Cellular Context/Cell Line | Observed Effect of AD 198 | Method | Reference |

|---|---|---|---|---|

| c-Myc | TRAF3-/- mouse B lymphoma and human MM cell lines | Strikingly suppressed protein expression. | Western Blot | nih.gov |

| Caspase 3 | TRAF3-/- tumor B cells | Induced cleavage of caspase 3, indicating apoptosis. | Western Blot | nih.gov |

| Phospho-ERK, Phospho-p38, Phospho-JNK | TRAF3-/- tumor B cells | Inhibited phosphorylation. | Western Blot | nih.gov |

| PKC-δ | 32D.3 myeloid cells | Induced cleavage to its Mr 40,000 catalytic fragment, an indicator of activation. | Western Blot | aacrjournals.org |

| Poly(ADP-ribose) Polymerase (PARP) | 32D.3 myeloid cells | Induced PARP cleavage, a hallmark of apoptosis. | Western Blot | aacrjournals.org |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful, high-throughput technique that allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population. researchgate.netbio-rad-antibodies.com It has been instrumental in characterizing the effects of this compound on fundamental cellular processes like cell cycle progression and apoptosis. nih.gov

For cell cycle analysis , cells are typically fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI. wikipedia.orgabcam.com As cells progress through the cell cycle, their DNA content changes: cells in the G2 or M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. wikipedia.org A flow cytometer measures the fluorescence intensity of each cell, generating a histogram that reveals the percentage of the population in each phase. abcam.com

For apoptosis analysis , flow cytometry can detect several hallmarks of programmed cell death. One common method, used in this compound studies, is the quantification of the "sub-G1" peak in a cell cycle histogram. nih.gov Apoptotic cells undergo DNA fragmentation, and when stained with a dye like PI, these fragmented nuclei will have less than a G1 amount of DNA, appearing as a distinct peak to the left of the G1 peak. nih.gov Studies using this method have clearly demonstrated that this compound induces a drastic increase in the sub-G1 population in various cancer cell lines, providing quantitative evidence of its apoptosis-inducing activity. nih.gov

| Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|

| TRAF3-/- mouse B lymphoma cells | Cell cycle analysis by Propidium Iodide (PI) staining and flow cytometry | Drastic increase in the sub-G1 population, indicating induction of apoptosis. | nih.gov |

| Human Multiple Myeloma (MM) cell lines | Cell cycle analysis by Propidium Iodide (PI) staining and flow cytometry | Significant increase in the sub-G1 population, demonstrating apoptotic induction. | nih.gov |

'Omics' Approaches for Comprehensive Mechanistic Insights

To gain a systems-level understanding of this compound's mechanism of action, researchers employ 'omics' technologies. These approaches allow for the large-scale, unbiased measurement of entire pools of biological molecules (e.g., proteins, transcripts), revealing novel targets and comprehensive cellular responses that might be missed by hypothesis-driven methods.

Proteomics to Identify Novel Protein Targets or Pathway Modulators